9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Description
9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
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Biological Activity
The compound 9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide belongs to a class of purine derivatives that have garnered interest due to their potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that modify the purine core to enhance its biological properties. The introduction of the methoxyphenyl and pentan-3-yl groups is crucial for its activity. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity.
Antitumor Activity
Recent investigations have shown that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain purine conjugates displayed high cytotoxicity against 4T1 murine mammary carcinoma , COLO201 human colorectal adenocarcinoma , and HepG2 human hepatocellular carcinoma cells . The presence of specific substituents, such as difluorobenzoxazine fragments, has been linked to enhanced antitumor activity.
Table 1: Cytotoxic Activity of Purine Derivatives
Compound Name | Cell Line Tested | CC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | 4T1 | <30 | DNA biosynthesis inhibitor |
Compound 2 | COLO201 | <50 | Apoptosis inducer |
9-(3-methoxyphenyl)-8-oxo... | HepG2 | TBD | TBD |
Antiviral Activity
In addition to its antitumor properties, the compound has shown promise as an antiviral agent. Certain purine derivatives are known to inhibit viral replication by targeting specific viral enzymes or pathways. For example, compounds with similar structures have demonstrated efficacy against herpes simplex virus type 1 (HSV-1) , suggesting a possible mechanism involving interference with viral DNA synthesis .
The biological activity of this compound is believed to stem from multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may act as an inhibitor of enzymes involved in DNA replication.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through various signaling pathways.
- Receptor Modulation : Some studies suggest that purine derivatives can act as modulators for adenosine receptors, influencing cellular responses .
Case Studies
A notable case study involved the evaluation of the compound's effects on the cell cycle in sensitive and resistant cancer cell lines. Flow cytometry analysis revealed that treatment with the compound led to significant G0/G1 phase arrest in sensitive cells, indicating its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
9-(3-methoxyphenyl)-8-oxo-2-pentan-3-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-10(5-2)16-20-13(15(19)24)14-17(22-16)23(18(25)21-14)11-7-6-8-12(9-11)26-3/h6-10H,4-5H2,1-3H3,(H2,19,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUIRERYGCHWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=CC=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.